5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate
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Overview
Description
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is a complex organic compound that features a thiophene ring, a methoxybenzoate group, and a prop-2-enoyl linkage
Scientific Research Applications
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it is likely that future research will continue to explore the potential applications of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate and other thiophene derivatives.
Preparation Methods
The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate typically involves several steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final step involves coupling the thiophene derivative with the methoxybenzoate group using reagents such as phosphorus pentasulfide (P4S10) or other sulfurizing agents.
Chemical Reactions Analysis
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate undergoes various chemical reactions:
Mechanism of Action
Comparison with Similar Compounds
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate can be compared with other thiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-16-7-5-15(6-8-16)22(24)27-21-14-17(26-2)9-11-19(21)20(23)12-10-18-4-3-13-28-18/h3-14H,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLOYIWCWFEUOL-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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